molecular formula C8H11N3O2S3 B10866300 S-(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl) ethanethioate

S-(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl) ethanethioate

Cat. No.: B10866300
M. Wt: 277.4 g/mol
InChI Key: FQHGSMIJPQAFQX-UHFFFAOYSA-N
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Description

2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL ETHANETHIOATE is a complex organic compound featuring a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL ETHANETHIOATE typically involves the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol, followed by acylation of the nitrogen atom. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL ETHANETHIOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The ethylsulfanyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL ETHANETHIOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL ETHANETHIOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the compound.

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-1H-indol-2-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide: Another thiadiazole derivative with different substituents.

Uniqueness

2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL ETHANETHIOATE is unique due to its specific ethylsulfanyl and ethanethioate groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11N3O2S3

Molecular Weight

277.4 g/mol

IUPAC Name

S-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C8H11N3O2S3/c1-3-14-8-11-10-7(16-8)9-6(13)4-15-5(2)12/h3-4H2,1-2H3,(H,9,10,13)

InChI Key

FQHGSMIJPQAFQX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC(=O)C

Origin of Product

United States

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